4-Chloro-8-iodo-2-methylquinazoline
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Overview
Description
4-Chloro-8-iodo-2-methylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities. The compound has a molecular formula of C9H6ClIN2 and a molecular weight of 320.52 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-2-methylquinazoline typically involves the iodination of 4-chloro-2-methylquinazoline. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-iodo-2-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-8-iodo-2-methylquinazoline, while oxidation with potassium permanganate could yield this compound N-oxide .
Scientific Research Applications
4-Chloro-8-iodo-2-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodo-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylquinazoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-methylquinazoline: Lacks the chlorine atom, which may affect its biological activity and reactivity.
4-Chloro-8-methylquinazoline: Lacks the iodine atom, which may influence its pharmacological properties.
Uniqueness
4-Chloro-8-iodo-2-methylquinazoline is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential biological activities. The combination of these halogens allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
4-Chloro-8-iodo-2-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antimicrobial treatments, and as a biochemical probe. Its unique structure, featuring both chlorine and iodine atoms, enhances its reactivity and biological interactions.
The molecular formula of this compound is C9H6ClIN2, with a molecular weight of 320.52 g/mol. The presence of halogens (Cl and I) allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
Property | Value |
---|---|
Molecular Formula | C9H6ClIN2 |
Molecular Weight | 320.52 g/mol |
IUPAC Name | This compound |
InChI Key | LTUXFAYBDVYVHI-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptor tyrosine kinases (RTKs) and other enzymes implicated in cancer cell proliferation. By inhibiting these targets, the compound can disrupt critical signaling pathways in tumor cells, leading to reduced cell growth and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research involving the synthesis of novel 4-anilinoquinazolines demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 (colorectal carcinoma) and T98G (glioblastoma) cells. Compounds derived from this class showed IC50 values as low as 2.0 µM against T98G cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound exhibit antimicrobial activity. The compound's ability to disrupt bacterial cell wall synthesis has been noted, making it a candidate for further exploration in antibiotic development.
Case Studies
-
Antiproliferative Activity Evaluation :
A study screened various synthesized compounds against HCT-116 and T98G cell lines at a concentration of 50 µM. Several compounds demonstrated over 75% inhibition of cell proliferation, with derivative 10b showing particularly promising results with IC50 values of 2.8 µM and 2.0 µM against HCT-116 and T98G cells, respectively . -
Mechanistic Insights :
Further investigations into the mechanism revealed that these compounds inhibit specific kinases involved in tumor growth signaling pathways. This suggests that modifications to the quinazoline structure could enhance selectivity and potency against cancer cells.
Properties
Molecular Formula |
C9H6ClIN2 |
---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
4-chloro-8-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H6ClIN2/c1-5-12-8-6(9(10)13-5)3-2-4-7(8)11/h2-4H,1H3 |
InChI Key |
LTUXFAYBDVYVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2I)C(=N1)Cl |
Origin of Product |
United States |
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